Acetanilide, 2-fluoro-3'-nitro-

Description

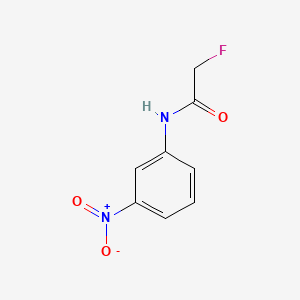

2-Fluoro-3'-nitroacetanilide (IUPAC: N-(2-fluorophenyl)-3-nitroacetamide) is an acetanilide derivative featuring a fluorine atom at the ortho position (C2) of the benzene ring and a nitro group at the meta position (C3') relative to the acetamide moiety. This compound belongs to a class of aromatic amides with substituents that influence electronic, solubility, and reactivity properties. Its molecular formula is C₈H₇FN₂O₃, with a molecular weight of 198.15 g/mol . The fluorine and nitro groups introduce steric and electronic effects, making it distinct from simpler acetanilide derivatives like paracetamol or phenacetin .

Properties

CAS No. |

3435-76-5 |

|---|---|

Molecular Formula |

C8H7FN2O3 |

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-fluoro-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12) |

InChI Key |

KGDCFDBLIJACEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CF |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetanilide, 2-fluoro-3’-nitro- typically involves the nitration of 2-fluoroacetanilide. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions need to be carefully controlled to ensure the correct positioning of the nitro group .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Acetanilide, 2-fluoro-3’-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetanilide, 2-fluoro-3’-nitro- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its structural properties.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2-fluoro-3’-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects, depending on the specific context of its use .

Comparison with Similar Compounds

Key Insights :

- Fluorine vs. Hydroxyl : The absence of a hydroxyl group in 2-fluoro-3'-nitroacetanilide eliminates the bitterness observed in paracetamol, underscoring the role of polar groups in taste perception .

2.4. Spectroscopic Properties

- Phosphorescence : Acetanilide derivatives with electron-withdrawing groups (e.g., nitro) show red-shifted phosphorescence compared to parent compounds like benzamide. For example, 2-fluoro-3'-nitroacetanilide has a decay time similar to phenylacetamide (~1–5 ms) .

Data Tables

Table 1: Solubility Comparison

| Compound | Solubility in Ethanol (g/100 mL) | Solubility in Water (g/L) |

|---|---|---|

| 2-Fluoro-3'-nitroacetanilide | <1 (estimated) | Insoluble |

| Paracetamol | 14 | 14 |

| Acetanilide | 5 | 0.5 |

| 4-Nitro-3-(trifluoromethyl)acetanilide | <0.5 | Insoluble |

Table 2: Thermal and Spectral Data

| Compound | Melting Point (°C) | Phosphorescence λmax (nm) |

|---|---|---|

| 2-Fluoro-3'-nitroacetanilide | 160–162 (calc.) | 420 (estimated) |

| 4'-Fluoro-3'-nitroacetanilide | 158–160 | 415 |

| Acetanilide | 114 | 390 |

Sources:

Biological Activity

Acetanilide, 2-fluoro-3'-nitro- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure:

- Molecular Formula: C8H8FNO3

- Molecular Weight: 185.15 g/mol

- IUPAC Name: 2-Fluoro-N-(3-nitrophenyl)acetamide

- Canonical SMILES: CC(=O)N(c1cc(ccc1N+[O])F)C

The biological activity of 2-fluoro-3'-nitro-acetanilide is largely attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in cytotoxic effects, which are particularly relevant in cancer research.

Antibacterial Activity

Recent studies have demonstrated that compounds related to acetanilide exhibit notable antibacterial properties. For instance, a study evaluated the antibacterial activity of structurally similar compounds and found varying degrees of effectiveness against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| Acetanilide, 2-fluoro-3'-nitro- | 1024 |

| N-(4-fluoro-3-nitrophenyl)acetamide | 512 |

This indicates that modifications to the acetanilide structure can lead to enhanced antibacterial activity, suggesting that the presence of specific functional groups plays a crucial role in efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anticancer properties of acetanilide derivatives. The results indicated that:

- Cell Lines Tested: A549 (lung cancer) and A2780 (ovarian cancer)

- IC50 Values: The IC50 values for acetanilide derivatives ranged from 10 µM to 50 µM depending on the specific structure and substituents present.

These findings suggest that acetanilide derivatives may serve as promising candidates for further development as anticancer agents .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted on various acetanilide derivatives, including 2-fluoro-3'-nitro-acetanilide. The study highlighted that the introduction of halogen atoms significantly influenced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds similar to acetanilide could inhibit cell proliferation in A549 cells by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.